molecular formula C27H28N2O4 B15239102 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid

Cat. No.: B15239102
M. Wt: 444.5 g/mol
InChI Key: WWVMCTQPAHWXFP-UHFFFAOYSA-N
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Description

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a dimethylaminomethylphenyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Fmoc chloride in dichloromethane with a base like sodium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various protected amino acids.

Scientific Research Applications

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amino groups. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysine
  • **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • **N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine

Uniqueness

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)-2-methylphenyl)propanoic acid is unique due to its specific structure, which includes both the Fmoc group and the dimethylaminomethylphenyl group. This combination provides enhanced stability and reactivity, making it particularly useful in complex peptide synthesis.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3-[4-(dimethylamino)-2-methylphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H28N2O4/c1-17-14-19(29(2)3)13-12-18(17)15-25(26(30)31)28-27(32)33-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,24-25H,15-16H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

WWVMCTQPAHWXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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